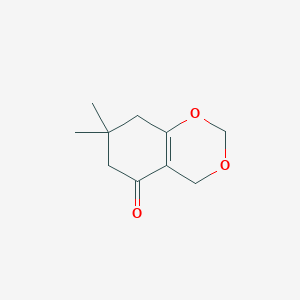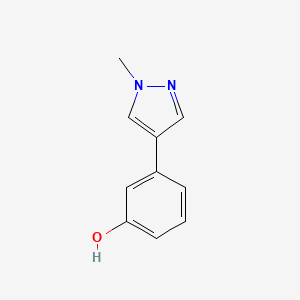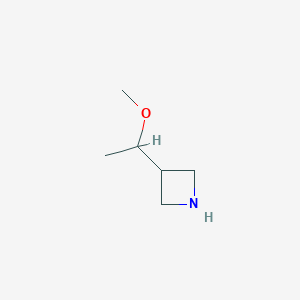
7,7-Dimethyl-7,8-dihydro-4H-1,3-benzodioxin-5(6H)-one
Overview
Description
7,7-Dimethyl-7,8-dihydro-4H-1,3-benzodioxin-5(6H)-one is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antidiabetic Agents : A study by Abbasi et al. (2023) synthesized compounds derived from 2,3-dihydro-1,4-benzodioxin (a related compound), demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential applications in type-2 diabetes therapy.
Applications in Electronics : Research by Kolanjinathan et al. (2020) focused on the macro and nanocrystals of a related compound, revealing their suitability for electronic filters, frequency doubling circuits, second harmonic generation efficiency, and opto-electronic applications.
Antibacterial and Enzyme Inhibition Properties : A study by Abbasi et al. (2017) synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, showing potential as antibacterial agents and moderate enzyme inhibitors.
Antitubercular Agents : Kantevari et al. (2011) conducted a study on substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, identifying several compounds as promising antitubercular agents.
Antitumor Evaluation : Research by Al-Omran et al. (2014) synthesized compounds with a focus on antitumor evaluation, showing inhibitory effects against various human tumor and normal cell lines.
Lipoxygenase Inhibition and Antibacterial Properties : Another study by Abbasi et al. (2017) synthesized new sulfonamides bearing 1,4-benzodioxin ring, showing good inhibitory activity against various bacterial strains and lipoxygenase enzyme.
Antioxidant Activity : Research by Fındık et al. (2012) synthesized novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives, some of which exhibited potent in vitro antioxidant activity.
Antihypertensive Activity : A study by Evans et al. (1983) synthesized a series of novel compounds that showed potent blood pressure lowering activity, suggesting potential for antihypertensive medication.
properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2)3-8(11)7-5-12-6-13-9(7)4-10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBRACEEYINIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(COCO2)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine](/img/structure/B7966410.png)

![2',3-Difluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7966419.png)


![methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7966457.png)

![2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]](/img/structure/B7966478.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B7966498.png)



![2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic acid](/img/structure/B7966534.png)